

A Technical Guide to the Spectroscopic Profile of 2-Methyl-2-(phenylamino)propanenitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Methyl-2-(phenylamino)propanenitrile
Cat. No.:	B181826

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for **2-Methyl-2-(phenylamino)propanenitrile** is not readily available in the peer-reviewed scientific literature. A commercial supplier, BLD Pharm, indicates the availability of NMR, HPLC, and LC-MS data for this compound (CAS No. 2182-38-9), but this data could not be directly accessed for this report.^[1] This guide therefore presents predicted spectroscopic characteristics based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. For definitive analysis, experimental acquisition of data is requisite.

Introduction

2-Methyl-2-(phenylamino)propanenitrile is an organic compound featuring a nitrile group and a phenylamino moiety attached to a quaternary carbon. This structure is of interest in medicinal chemistry and materials science due to the potential for diverse chemical modifications and biological activities associated with α -aminonitriles. This document aims to provide a comprehensive technical overview of the expected spectroscopic data (NMR, IR, MS) for this compound, including detailed hypothetical experimental protocols for data acquisition.

Predicted Spectroscopic Data

Due to the absence of direct experimental spectra in published literature, the following data tables are based on predictions and analysis of closely related analogs, such as 2-phenyl-2-

(phenylamino)acetonitrile.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.2 - 7.4	Multiplet	2H	ortho-Protons (aromatic)
~ 6.8 - 7.0	Multiplet	3H	meta & para-Protons (aromatic)
~ 4.5 - 5.0	Singlet (broad)	1H	N-H
~ 1.6	Singlet	6H	2 x $-\text{CH}_3$

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~ 145	Quaternary aromatic C (C-N)
~ 129	ortho/meta-Aromatic C
~ 122	para-Aromatic C
~ 120	Nitrile C ($\text{C}\equiv\text{N}$)
~ 55	Quaternary C (C-N)
~ 25	Methyl C ($-\text{CH}_3$)

Table 3: Predicted Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3350 - 3450	Medium	N-H stretch
~ 3000 - 3100	Medium	Aromatic C-H stretch
~ 2900 - 3000	Medium	Aliphatic C-H stretch
~ 2240	Medium, Sharp	C≡N stretch
~ 1600, 1500	Strong	Aromatic C=C bending
~ 1320	Strong	C-N stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
174	Moderate	[M] ⁺ (Molecular Ion)
159	High	[M - CH ₃] ⁺
93	Very High	[C ₆ H ₅ NH ₂] ⁺ (Aniline)
77	High	[C ₆ H ₅] ⁺ (Phenyl)

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

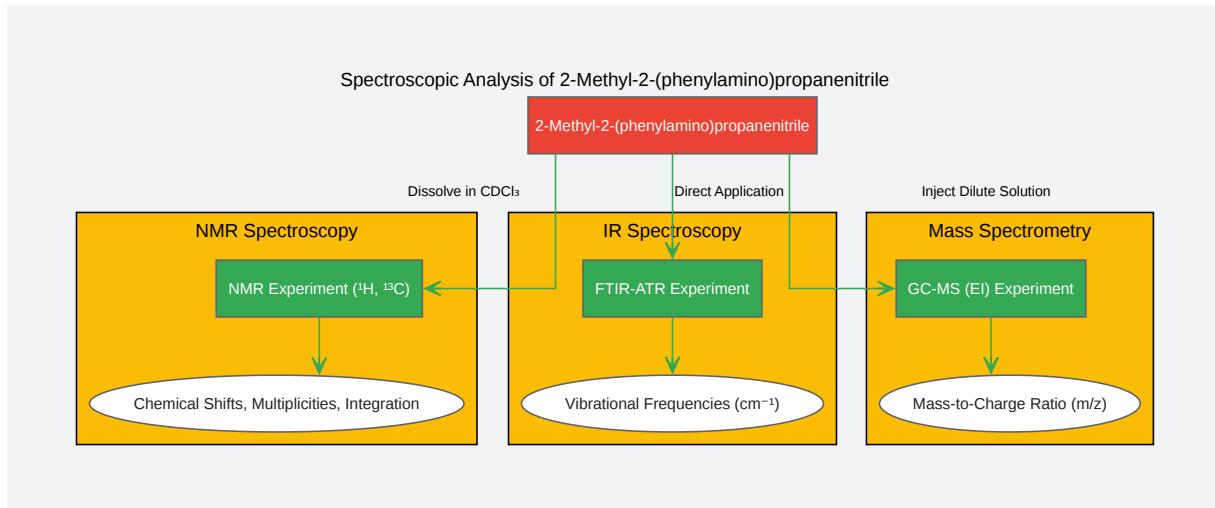
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
- Sample Preparation: Approximately 10-20 mg of **2-Methyl-2-(phenylamino)propanenitrile** is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- ¹H NMR Acquisition:

- A standard one-pulse sequence is used.
- Spectral width: -2 to 12 ppm.
- Number of scans: 16-64, depending on sample concentration.
- Relaxation delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - A proton-decoupled pulse sequence is employed.
 - Spectral width: 0 to 200 ppm.
 - Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.
 - Relaxation delay: 2-5 seconds.
- Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.

3.2 Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.
- Data Acquisition:
 - The spectrum is typically recorded from 4000 to 400 cm^{-1} .
 - A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.


- Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum.

3.3 Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
- Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC-MS Conditions:
 - Injector Temperature: 250 °C.
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-500.
 - Source Temperature: 230 °C.
- Data Processing: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to the compound, and the mass spectrum of that peak is extracted and analyzed for fragmentation patterns.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-Methyl-2-(phenylamino)propanenitrile**.

[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2182-38-9|2-Methyl-2-(phenylamino)propanenitrile|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of 2-Methyl-2-(phenylamino)propanenitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181826#spectroscopic-data-nmr-ir-ms-of-2-methyl-2-phenylamino-propanenitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com